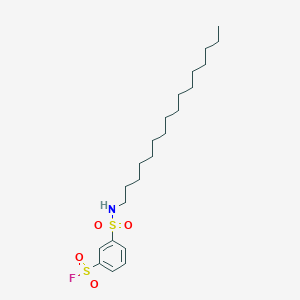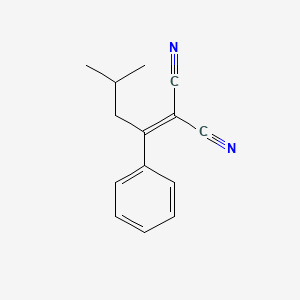
2-(3-Methyl-1-phenylbutylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1-phenylbutyliden)malononitril ist eine organische Verbindung mit der Summenformel C13H12N2. Es ist ein Derivat von Malononitril, das aufgrund seiner Reaktivität und Vielseitigkeit in der organischen Synthese weit verbreitet ist. Diese Verbindung ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse, darunter Chemie, Biologie und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Methyl-1-phenylbutyliden)malononitril beinhaltet typischerweise die Knoevenagel-Kondensationsreaktion. Diese Reaktion ist eine bekannte Methode zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen durch Kondensation von Kohlenstoff-Säure-Verbindungen mit Aldehyden oder Ketonen in Gegenwart einer Base. Für diese Verbindung beinhaltet die Reaktion die Kondensation von 3-Methyl-1-phenylbutanal mit Malononitril in Gegenwart einer Base wie Piperidin .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für 2-(3-Methyl-1-phenylbutyliden)malononitril nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Knoevenagel-Kondensationsreaktion beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, erfordern, um hohe Ausbeuten und Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-Methyl-1-phenylbutyliden)malononitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Amine, Alkohole und Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation entsprechende Oxide ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-1-phenylbutyliden)malononitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Synthese von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Methyl-1-phenylbutyliden)malononitril beinhaltet seine Reaktivität als Nukleophil und Elektrophil. In der Knoevenagel-Kondensationsreaktion wirkt es als Nukleophil, greift das elektrophile Carbonyl-Kohlenstoffatom von Aldehyden oder Ketonen an, um eine Kohlenstoff-Kohlenstoff-Doppelbindung zu bilden . Diese Reaktivität wird durch das Vorhandensein der Malononitrilgruppe erleichtert, die das intermediäre Enolat-Ion stabilisiert.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-1-phenylbutylidene)malononitrile involves its reactivity as a nucleophile and electrophile. In the Knoevenagel condensation reaction, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones to form a carbon-carbon double bond . This reactivity is facilitated by the presence of the malononitrile group, which stabilizes the intermediate enolate ion.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Malononitril: Die Stammverbindung, die in der organischen Synthese weit verbreitet ist.
Benzylidenmalononitril: Ein weiteres Derivat, das bei der Synthese verschiedener organischer Verbindungen verwendet wird.
Cyclopentylidenmalononitril: Eine verwandte Verbindung mit ähnlicher Reaktivität.
Einzigartigkeit
2-(3-Methyl-1-phenylbutyliden)malononitril ist aufgrund des Vorhandenseins der 3-Methyl-1-phenylbutyliden-Gruppe einzigartig, die bestimmte chemische und physikalische Eigenschaften verleiht. Dies macht es für spezifische Anwendungen wertvoll, bei denen diese Eigenschaften gewünscht sind.
Eigenschaften
Molekularformel |
C14H14N2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(3-methyl-1-phenylbutylidene)propanedinitrile |
InChI |
InChI=1S/C14H14N2/c1-11(2)8-14(13(9-15)10-16)12-6-4-3-5-7-12/h3-7,11H,8H2,1-2H3 |
InChI-Schlüssel |
KHRRFSXZJNTQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=C(C#N)C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



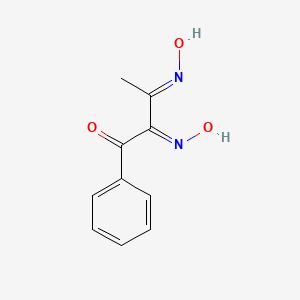



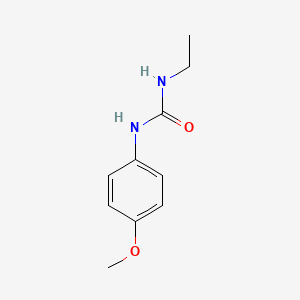

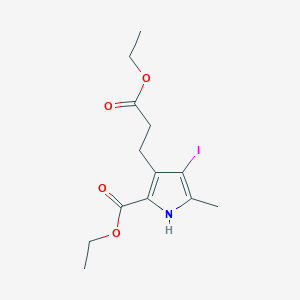
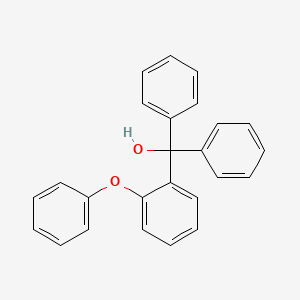

![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)

